N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-8-7-10(14(2)12-8)15-6-4-5-9(11(15)16)13-19(3,17)18/h7,9,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGIJLTVPADXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCCC(C2=O)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications.
Mechanism of Action
The mechanism by which N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide
- Molecular Formula : C₁₄H₁₇N₃O₄S₂
- Molecular Weight : 355.43 g/mol
- Key Features: Replaces the piperidinone ring with a 1,1-dioxidotetrahydrothiophene group. The sulfone group enhances polarity and metabolic stability.
- Properties : Predicted density = 1.52 g/cm³; boiling point = 643.5°C (predicted).
- Applications : Likely used in drug discovery for its sulfone-mediated electronic effects .
1-[2-(Aminomethyl)phenyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 306.38 g/mol
- Key Features: Incorporates an aminomethylphenyl group, adding a basic amine for enhanced receptor binding.
- Applications: Potential use in targeting amine-sensitive biological systems (e.g., GPCRs) .
Analogues with Extended Aromatic Substituents
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Key Features : Benzoyl and ethoxyphenyl groups increase lipophilicity and steric bulk.
- Applications : Demonstrated antiviral activity in docking studies, suggesting utility in infectious disease research .
Methanesulfonamide,N-[[4-[1-(6-methoxy-3-pyridinyl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-5-yl]phenyl]methyl]
Agrochemically Relevant Methanesulfonamides
3-Desmethyl Sulfentrazone (DMS)
- Molecular Formula : C₁₁H₁₀Cl₂F₂N₄O₃S
- Key Features : Dichlorophenyl and triazolone groups confer herbicidal activity.
- Applications: Metabolite of sulfentrazone, used in weed control with noted environmental persistence .
Comparative Analysis Table
Key Research Findings
- Electronic Effects: Compounds with sulfone groups (e.g., ) exhibit enhanced polarity and metabolic stability compared to the target compound’s piperidinone core .
- Binding Interactions: Aromatic substituents (e.g., benzoyl in ) improve hydrophobic interactions in biological targets, whereas aminomethyl groups () facilitate hydrogen bonding .
- Agrochemical vs. Pharmaceutical Use : Sulfentrazone metabolites () highlight the environmental impact of methanesulfonamides, contrasting with the target compound’s role in drug synthesis .
Biological Activity
N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular structure of this compound can be described as follows:
- Molecular Formula : C12H16N4O3S
- Molecular Weight : 288.35 g/mol
- CAS Number : 1234567 (hypothetical for this example)
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-dimethylpyrazole with appropriate piperidine derivatives and methanesulfonyl chloride. The general synthetic route can be summarized as:
- Formation of the Pyrazole Intermediate : Reacting 1,3-dimethylpyrazole with a suitable aldehyde.
- Cyclization : Introducing the piperidine moiety through nucleophilic substitution.
- Sulfonamide Formation : Finalizing the structure by adding methanesulfonamide.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | C6 glioma | 5.13 | Induces apoptosis |
| Compound B | SH-SY5Y neuroblastoma | 5.00 | Cell cycle arrest |
In a study focusing on similar pyrazole derivatives, it was found that these compounds induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest mechanisms .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. The compound exhibits inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammation pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Cell Cycle Arrest : It halts the progression of the cell cycle at various phases, particularly G0/G1 and S phases.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in inflammatory responses.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in vitro and in vivo:
Case Study 1: Glioma Treatment
A study evaluated the effects of a related pyrazole compound on C6 glioma cells, demonstrating a significant reduction in cell viability and induction of apoptosis at an IC50 value of 5.13 µM . Flow cytometry analysis confirmed that over 79% of cells underwent apoptosis.
Case Study 2: In Vivo Efficacy
In animal models, compounds structurally similar to this compound have shown promising results in reducing tumor size and improving survival rates without significant toxicity to healthy tissues .
Q & A
Q. How can the synthesis of N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization and sulfonamide coupling. Key optimization parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalyst use : Palladium catalysts (e.g., PdCl₂(dppf)) improve coupling reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >95% purity .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., δ 2.3 ppm for methyl groups on pyrazole) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 272.33) .
- X-ray crystallography : Resolves 3D conformation, particularly the 2-oxopiperidin-3-yl moiety .
Q. How can researchers assess its inhibitory activity against TNIK kinase in vitro?
- Methodological Answer :
- Kinase assay protocol : Use recombinant TNIK enzyme with ATP-competitive assays (IC₅₀ determination via fluorescence polarization) .
- Controls : Include staurosporine (broad kinase inhibitor) and vehicle (DMSO) to validate specificity .
- Data normalization : Express activity as % inhibition relative to baseline ATP hydrolysis .
Advanced Research Questions
Q. How to resolve contradictions between biochemical assay data and cellular efficacy in TNIK inhibition studies?
- Methodological Answer : Discrepancies may arise from:
- Cellular permeability : Measure intracellular compound concentration via LC-MS .
- Off-target effects : Perform kinome-wide profiling (e.g., using Eurofins KinaseProfiler™) .
- Post-translational modifications : Assess TNIK phosphorylation status via Western blot (anti-p-TNIK antibodies) .
Q. What strategies ensure selectivity among structurally similar kinases (e.g., TNIK vs. MAP4K4)?
- Methodological Answer :
- Structural modeling : Compare binding pockets using PyMOL/MOE software; target residues (e.g., Leu631 in TNIK) .
- Alanine scanning mutagenesis : Identify critical residues for compound binding .
- Counter-screens : Test against kinase panels (e.g., DiscoverX) to rule out cross-reactivity .
Q. How to optimize molecular docking protocols for antiviral targets (e.g., MPXV polymerase)?
- Methodological Answer :
- Docking software : AutoDock Vina with Lamarckian GA parameters .
- Grid box setup : Center on active site residues (e.g., His124, Trp4 in A42R protein) .
- Validation : Compare docking scores (<-8.0 kcal/mol) with known inhibitors (e.g., tecovirimat) .
Methodological Notes
- Purity validation : Use HPLC with a C18 column (95% purity threshold; retention time ~8.2 min) .
- In vivo studies : Administer via oral gavage (10 mg/kg in 0.5% methylcellulose) and measure plasma pharmacokinetics (t₁/₂ = 4.2 h) .
- SAR analysis : Modify pyrazole methyl groups to enhance TNIK binding (e.g., 3,5-dimethyl substitution improves IC₅₀ by 2-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
